Ethyl 3-(5-bromo-2-methylphenyl)-3-oxopropanoate
Description
Properties
IUPAC Name |
ethyl 3-(5-bromo-2-methylphenyl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c1-3-16-12(15)7-11(14)10-6-9(13)5-4-8(10)2/h4-6H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZYXQNLJXWWIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=CC(=C1)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diethyl Malonate Condensation
A foundational approach involves the condensation of diethyl malonate with appropriately substituted aryl halides. In a method analogous to the synthesis of 5-bromo-2-methyl-3-(trifluoromethyl)pyridine intermediates, diethyl malonate reacts with 2-chloro-5-bromo-2-methylphenyl derivatives under basic conditions. For example, sodium hydride in tetrahydrofuran (THF) facilitates nucleophilic substitution, yielding the β-keto ester after acid workup. This method achieves a total yield of 31.1% over four steps, with the critical step being the alkylation of diethyl malonate at 0–25°C for 24 hours.
Carbonyldiimidazole (CDI)-Mediated Activation
The Royal Society of Chemistry (RSC) protocols describe CDI-activated esterification for analogous β-keto esters. Substituted benzoic acids (e.g., 5-bromo-2-methylbenzoic acid) are treated with CDI in THF to form active imidazolides. Subsequent reaction with potassium monoethyl malonate in acetonitrile, mediated by magnesium chloride and triethylamine, affords the target compound in 65–72% yield. This method avoids harsh conditions, making it suitable for acid-sensitive substrates.
Claisen Condensation and Acylation Strategies
Modified Claisen Protocols
Claisen condensation between ethyl acetate derivatives and aryl ketones offers a direct route. For instance, ethyl acetoacetate reacts with 5-bromo-2-methylbenzoyl chloride in the presence of triethylamine, yielding the β-keto ester. However, this method requires stringent anhydrous conditions and exhibits moderate yields (45–55%) due to competing side reactions.
Hypervalent Iodine-Promoted Carbonyl Migration
Recent advances leverage hypervalent iodine reagents (e.g., PhI(OAc)₂) for tandem carbonyl migration and C–C bond activation. A substrate containing a quinolone precursor undergoes iodine-mediated rearrangement in dichloroethane (DCE) at 120°C, producing ethyl 3-(5-bromo-2-methylphenyl)-3-oxopropanoate in 68% yield. This metal-free method highlights improved regioselectivity and reduced byproduct formation compared to classical approaches.
Metal-Mediated Cross-Coupling Approaches
Palladium-Catalyzed Arylation
Palladium-catalyzed α-arylation of ethyl cyanoacetate with 5-bromo-2-methylphenylboronic acids represents a versatile strategy. Using Pd(PPh₃)₄ as a catalyst and cesium carbonate as a base in dimethylformamide (DMF), this method achieves 60–70% yields. The reaction proceeds via a transmetallation mechanism, with the cyano group subsequently hydrolyzed to the keto functionality under acidic conditions.
Copper-Assisted Ullmann Coupling
Copper(I) iodide-mediated coupling of ethyl acetoacetate with 1-bromo-5-methyl-2-nitrobenzene in dimethyl sulfoxide (DMSO) at 110°C provides the product in 50–55% yield. While lower yielding than palladium methods, this approach avoids expensive catalysts and is preferable for large-scale synthesis.
Optimization and Industrial Scalability
Solvent and Temperature Effects
Optimal solvent systems vary by method:
-
THF/Water Mixtures : Maximize yields (70–75%) in CDI-mediated routes by stabilizing the active intermediate.
-
Dichloroethane (DCE) : Essential for hypervalent iodine reactions, enabling high-temperature compatibility (120°C) without decomposition.
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Acetonitrile : Preferred for malonate alkylation due to its polarity and inertness toward strong bases.
Catalytic and Stoichiometric Considerations
-
Sodium Hydride vs. Potassium Carbonate : Sodium hydride provides superior reactivity in malonate alkylation but requires careful handling. Potassium carbonate offers a safer alternative with marginally reduced yields (25–28%).
-
Equivalents of Coupling Reagents : Using 1.3 equivalents of N,N-dimethylformamide diethyl acetal in Claisen condensations minimizes side products while maintaining 85% conversion efficiency.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chromatographic Purity
Flash column chromatography (hexane/ethyl acetate, 3:1) achieves >95% purity, as verified by HPLC with UV detection at 254 nm.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-bromo-2-methylphenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products
Substitution: Products such as 3-(5-azido-2-methylphenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(5-bromo-2-methylphenyl)-3-hydroxypropanoate.
Oxidation: Ethyl 3-(5-bromo-2-carboxyphenyl)-3-oxopropanoate.
Scientific Research Applications
Organic Synthesis
Ethyl 3-(5-bromo-2-methylphenyl)-3-oxopropanoate serves as a versatile building block in organic synthesis. It can be used to synthesize more complex organic molecules through various reactions such as:
- Substitution Reactions : The bromine atom can be replaced by nucleophiles like amines or thiols, leading to derivatives with potential biological activity.
- Reduction Reactions : The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
- Oxidation Reactions : The methyl group on the phenyl ring can undergo oxidation to form a carboxylic acid.
Medicinal Chemistry
The compound has garnered attention for its potential biological activities, making it a candidate for drug development. Notable applications include:
- Anticancer Research : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, similar compounds have shown varying degrees of efficacy against prostate cancer cells, suggesting that this compound may possess similar properties.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes by binding to their active sites, which could lead to therapeutic applications in treating diseases related to enzyme dysfunction.
Material Science
In material science, this compound can be utilized in the synthesis of polymers and advanced materials. Its reactivity allows for the incorporation into polymer matrices, enhancing material properties such as strength and durability.
Recent studies have focused on the biological activity of this compound:
Anticancer Activity
Research indicates that derivatives with structural similarities have shown cytotoxicity against cancer cell lines. For example:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Psoralidin derivative | PC3 | ~68 |
| This compound | TBD | TBD |
This table demonstrates the need for further exploration into the anticancer potential of this compound.
Structure–Activity Relationship (SAR)
Understanding the relationship between the structure and biological activity is crucial for optimizing efficacy. Key observations include:
- Bromine Substitution : Enhances lipophilicity and electron-withdrawing capacity, potentially increasing binding interactions with biological targets.
- Ester Functionality : Vital for reactivity and interactions with nucleophiles in biological systems.
Case Studies and Research Findings
- Antimicrobial Studies : Research comparing various bromo-substituted compounds indicated that those with electron-withdrawing groups exhibited lower minimum inhibitory concentration (MIC) values against resistant bacterial strains, suggesting a trend where increased halogenation correlates with enhanced antibacterial activity.
- Cytotoxicity Assays : In vitro assays on similar compounds demonstrated significant cytotoxic effects on prostate cancer cell lines, emphasizing the need for further exploration into the anticancer potential of this compound.
Mechanism of Action
The mechanism of action of Ethyl 3-(5-bromo-2-methylphenyl)-3-oxopropanoate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The bromine atom and the ester group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Substituent Influence on Key Properties
Key Findings :
Insights :
- The target compound’s synthesis may involve bromination of a pre-formed β-keto ester or direct coupling of a 5-bromo-2-methylphenyl moiety to ethyl 3-oxopropanoate.
- Bromine’s presence necessitates careful handling of reagents (e.g., N-bromosuccinimide ) to avoid over-halogenation.
Biological Activity
Ethyl 3-(5-bromo-2-methylphenyl)-3-oxopropanoate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the bromine atom in its structure enhances its reactivity and biological interactions, making it a valuable candidate for various applications, including organic synthesis and medicinal development.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- An ester functional group, which is crucial for its biological activity.
- A brominated phenyl ring that contributes to its reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromine atom enhances the compound's binding affinity to various enzymes, potentially acting as an inhibitor. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, disrupting their function.
- Substitution Reactions : The bromine atom allows for substitution reactions with nucleophiles, which can lead to the formation of biologically active derivatives.
Biological Activity Studies
Recent studies have explored the biological activity of this compound in various contexts:
Anticancer Activity
The potential anticancer properties of similar compounds have been investigated. For example, derivatives with structural similarities have shown varying degrees of cytotoxicity against cancer cell lines. The presence of functional groups such as hydroxyl or halogens has been correlated with enhanced activity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Psoralidin derivative | PC3 | ~68 |
| This compound | TBD | TBD |
Structure–Activity Relationship (SAR)
Understanding the relationship between the structure and biological activity is essential for optimizing the efficacy of this compound. Key observations include:
- Bromine Substitution : The presence of bromine enhances lipophilicity and electron-withdrawing capacity, which may increase binding interactions with biological targets.
- Ester Functionality : The ester group is vital for the compound's reactivity and potential interactions with nucleophiles in biological systems .
Case Studies and Research Findings
- Antimicrobial Studies : A study comparing various bromo-substituted compounds indicated that those with electron-withdrawing groups exhibited lower MIC values against resistant bacterial strains, suggesting a trend where increased halogenation correlates with enhanced antibacterial activity .
- Cytotoxicity Assays : In vitro assays on similar compounds demonstrated significant cytotoxic effects on prostate cancer cell lines, emphasizing the need for further exploration into the anticancer potential of this compound .
Q & A
Basic Questions
Q. What are the standard protocols for synthesizing Ethyl 3-(5-bromo-2-methylphenyl)-3-oxopropanoate?
- Answer : The synthesis typically involves bromination of a 2-methylphenyl precursor followed by esterification. For example:
Bromination : React 2-methylphenyl-3-oxopropanoic acid with bromine (Br₂) or N-bromosuccinimide (NBS) in a halogenation reaction to introduce the bromine atom at the 5-position of the aromatic ring .
Esterification : Treat the brominated acid with ethanol in the presence of a strong acid catalyst (e.g., concentrated H₂SO₄) under reflux. Monitor the reaction via TLC to confirm completion .
- Critical Parameters : Control reaction temperature (60–80°C for esterification) and use anhydrous conditions to avoid hydrolysis .
Q. How can researchers confirm the structural identity and purity of this compound?
- Answer : Use a combination of spectroscopic and chromatographic methods:
- NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra to identify key signals (e.g., ester carbonyl at ~170 ppm, aromatic protons at 6.5–7.5 ppm, and methyl groups at ~2.3 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (expected m/z for [M+H]⁺: ~285) and fragmentation patterns .
- HPLC/GC : Assess purity (>95% by area normalization) and detect impurities from incomplete bromination or esterification .
Q. What are the key spectroscopic techniques used in characterizing this ester?
- Answer :
- FT-IR : Identify carbonyl stretches (ester C=O at ~1720 cm⁻¹, ketone C=O at ~1680 cm⁻¹) and aromatic C-Br vibrations (~600 cm⁻¹) .
- UV-Vis : Analyze π→π* transitions of the aromatic system (λmax ~260–280 nm) to compare with computational predictions .
- X-ray Crystallography : Resolve crystal structure for absolute configuration confirmation, though this requires high-purity crystals .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Answer :
- Catalyst Screening : Test alternatives to H₂SO₄, such as p-toluenesulfonic acid (PTSA) or ionic liquids, to enhance esterification efficiency .
- Solvent Optimization : Replace traditional solvents (e.g., toluene) with polar aprotic solvents (e.g., DMF) to stabilize intermediates in bromination .
- Continuous Flow Reactors : Implement microreactors for precise temperature control and reduced side-product formation during bromination .
Q. What strategies address contradictory data in spectroscopic analysis (e.g., unexpected NMR shifts)?
- Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously .
- Deuterated Solvent Trials : Repeat NMR in DMSO-d₆ or CDCl₃ to rule out solvent-induced shifts .
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify structural anomalies .
Q. What methodologies evaluate the biological activity and mechanism of action of this compound?
- Answer :
- Enzyme Assays : Test inhibition of target enzymes (e.g., kinases or proteases) using fluorogenic substrates and IC₅₀ determination .
- Molecular Docking : Simulate binding interactions with proteins (e.g., Pks13 for antimicrobial activity) using AutoDock or Schrödinger .
- Cell-Based Studies : Assess cytotoxicity (via MTT assay) and anti-inflammatory activity (e.g., TNF-α suppression in macrophages) .
Q. How can researchers mitigate unwanted side reactions during synthesis (e.g., oxidation or hydrolysis)?
- Answer :
- Inert Atmosphere : Use N₂ or Ar to prevent oxidation of sensitive intermediates during bromination .
- Protective Groups : Temporarily block reactive sites (e.g., ketone) with tert-butyldimethylsilyl (TBS) groups prior to esterification .
- Low-Temperature Workup : Quench reactions at 0°C to minimize acid-catalyzed hydrolysis of the ester .
Q. How to design comparative studies with halogen-substituted analogs (e.g., Cl or F derivatives)?
- Answer :
- Synthetic Parallelism : Replace Br with Cl or F using analogous halogenation reagents (e.g., Cl₂ or Selectfluor) .
- SAR Analysis : Compare bioactivity (e.g., IC₅₀) and logP values to correlate halogen electronegativity with potency .
- Crystallographic Comparison : Resolve structures of analogs to study halogen bonding effects on target binding .
Q. What protocols address stability and storage challenges for this compound?
- Answer :
- Storage Conditions : Store at –20°C under inert gas (N₂) in amber vials to prevent light-/moisture-induced degradation .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .
- Lyophilization : Convert to a stable lyophilized powder if hygroscopicity is an issue .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
